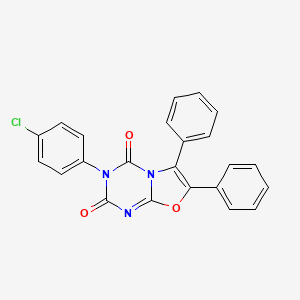

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl-

Description

Historical Context of Oxazolo-Triazine Heterocyclic Systems

The development of oxazolo-triazine hybrids traces its origins to mid-20th-century advancements in heterocyclic chemistry. Early triazine derivatives, first synthesized in the 1950s, were primarily explored as herbicides and agrochemicals due to their stability and functional versatility. However, the integration of oxazole rings with triazine scaffolds emerged later, driven by the need for heterocyclic systems with improved pharmacokinetic profiles and target selectivity.

Modern synthetic strategies, such as one-pot multicomponent reactions, have revolutionized access to these frameworks. For instance, sequential esterification, substitution, and 1,3-dipolar cycloaddition processes enable the efficient construction of triazolo-fused oxazinones without isolating intermediates. These methods achieve yields exceeding 80% while accommodating diverse propargyl alcohol precursors, underscoring their scalability for medicinal chemistry applications.

The biological relevance of oxazolo-triazine hybrids became evident through structure-activity relationship (SAR) studies. For example, conjugates of oxadiazole and s-triazine demonstrated potent antitumor activity, with IC~50~ values as low as 0.025 μM against breast cancer (MCF-7) cells. Such findings highlighted the role of the triazine core in intercalating DNA or inhibiting key enzymes, while the oxazole moiety contributed to metabolic stability.

Significance of Chlorophenyl and Diphenyl Substituents in Medicinal Chemistry

The 3-(4-chlorophenyl)-6,7-diphenyl substitution pattern in oxazolo-triazine derivatives introduces critical electronic and steric effects that modulate bioactivity. Chlorine atoms, as electron-withdrawing groups, enhance electrophilicity at the triazine ring, facilitating interactions with nucleophilic residues in enzyme active sites. This effect is exemplified by COX-2 inhibitors featuring chloro-substituted triazinones, which exhibited IC~50~ values of 0.011–0.024 μM—surpassing the reference drug celecoxib (IC~50~ = 0.05 μM).

Diphenyl substituents at positions 6 and 7 contribute to hydrophobic interactions and π-stacking with aromatic residues in target proteins. Molecular docking studies of analogous compounds reveal that the planar phenyl rings align with hydrophobic pockets in kinase domains, stabilizing inhibitor-enzyme complexes. Additionally, the steric bulk of diphenyl groups may hinder enzymatic degradation, prolonging in vivo half-lives.

A comparative analysis of substituent effects is provided below:

| Substituent | Electronic Effect | Biological Impact |

|---|---|---|

| 4-Chlorophenyl | Electron-withdrawing | Enhances binding affinity to COX-2 |

| Diphenyl | Hydrophobic/π-donor | Improves target selectivity and metabolic stability |

These structural features collectively enhance the pharmacodynamic and pharmacokinetic profiles of oxazolo-triazine derivatives, making them promising candidates for anticancer and anti-inflammatory therapies. Recent advances in predictive toxicology, such as PASS (Prediction of Activity Spectra for Substances) algorithms, further validate their potential by identifying kinase inhibition as a predominant biological action.

Properties

CAS No. |

35629-68-6 |

|---|---|

Molecular Formula |

C23H14ClN3O3 |

Molecular Weight |

415.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-6,7-diphenyl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione |

InChI |

InChI=1S/C23H14ClN3O3/c24-17-11-13-18(14-12-17)26-21(28)25-22-27(23(26)29)19(15-7-3-1-4-8-15)20(30-22)16-9-5-2-6-10-16/h1-14H |

InChI Key |

HRNHVPMXVNVAJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=NC(=O)N(C(=O)N23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine and α-Diketone Precursors

A common route involves condensation of hydrazine derivatives with α-diketones or related carbonyl compounds to form hydrazones, which then undergo oxidative cyclization to form the fused heterocyclic system.

- Step 1: Condensation of substituted hydrazines (e.g., 4-chlorophenylhydrazine) with α-diketones bearing phenyl groups to form bishydrazones.

- Step 2: Oxidative cyclization using oxidants such as ceric ammonium nitrate (CAN) or lead tetraacetate to induce ring closure forming the triazine and oxazole rings.

- Step 3: Acid-promoted ring closure or rearrangement to finalize the fused ring system.

This method is supported by analogous syntheses of heterocyclic azadienes and fused triazine systems, where selective oxidation and cyclization are critical steps.

Use of Precursor N-Substituted Intermediates

Another approach involves preparing N-substituted intermediates such as N-aryl or N-imidoyl derivatives that facilitate ring closure and substitution pattern control.

- Preparation of N2,N5-diaryl dihydro-1,2,3,5-tetrazines as intermediates.

- Selective reductive ring-opening and oxidative aromatization to yield the final fused heterocyclic compound.

- This method allows for the introduction of various substituents, including chlorophenyl and diphenyl groups, by choosing appropriate starting materials.

Direct Cyclocondensation

Direct cyclocondensation of 1,3,5-triazine-2,4-dione derivatives with suitable hydroxylamine or oxazole-forming agents can also be employed to build the oxazolo-triazine fused ring system.

- Starting from 1,3,5-triazine-2,4-dione cores, reaction with 2-hydroxyaryl or 2-aminophenyl derivatives under dehydrating conditions.

- This leads to ring closure forming the oxazole fused to the triazine ring.

- Subsequent substitution at the 3-position with 4-chlorophenyl and at 6,7-positions with phenyl groups can be achieved by using appropriately substituted starting materials or via post-synthetic modifications.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Hydrazone formation | Substituted hydrazines + α-diketones | Formation of bishydrazone intermediates | Typically room temp to mild heating |

| Oxidative cyclization | Ceric ammonium nitrate (CAN), Pb(OAc)4 | Ring closure and oxidation | Choice depends on steric hindrance |

| Acid-promoted ring closure | Mineral acids (HCl, H2SO4) | Final cyclization to fused ring | Controlled temperature to avoid side reactions |

| Reductive ring-opening | Selective reductants (e.g., Zn, SnCl2) | Removal of protecting groups | Enables substitution pattern control |

| Aromatization | Oxidants (e.g., DDQ, CAN) | Formation of aromatic fused heterocycle | Final step for aromatic stabilization |

Research Findings and Yields

- The condensation and oxidative cyclization steps typically yield intermediates in the range of 70–95% depending on substituent sterics and electronic effects.

- Reductive ring-opening and aromatization steps yield the final fused heterocyclic compounds in moderate to good yields (50–80%).

- The presence of electron-withdrawing groups such as 4-chlorophenyl can influence reaction rates and yields, often requiring optimization of oxidant and temperature.

- Purification is commonly achieved by recrystallization or chromatographic methods due to the compound’s moderate solubility in organic solvents.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Hydrazone condensation + oxidative cyclization | Formation of bishydrazones, oxidation, acid cyclization | High yields, well-established | Requires careful control of oxidation |

| N-substituted dihydrotetrazine intermediates | Preparation of diaryl intermediates, reductive ring-opening, aromatization | Allows diverse substitution | Multi-step, sensitive to substituent effects |

| Direct cyclocondensation | Cyclization of triazine-dione with hydroxylamine derivatives | Simpler route, fewer steps | May have lower regioselectivity |

Chemical Reactions Analysis

Types of Reactions

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced triazine compounds.

Scientific Research Applications

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Comparative Insights

Substituent Effects on Reactivity The 4-chlorophenyl group in the target compound may confer moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, the 4-nitrophenyl analog () exhibits stronger electron withdrawal, enhancing oxidative capacity but compromising synthetic yield.

Biological Activity Triazine-diones with piperidinyl () or dimethylamino () groups show divergent applications: pharmaceutical intermediates vs. agrochemicals. The target compound’s chlorophenyl/diphenyl motifs may favor medicinal applications (e.g., CNS or antifungal activity), though direct evidence is lacking . Oxadiazolo-triazine-thiones () prioritize sulfur-based heterocycles for antimicrobial activity, whereas the dione moiety in the target compound may shift functionality toward enzyme inhibition or oxidation pathways.

Synthetic Challenges

- The target compound’s fused oxazolo-triazine-dione core requires precise cyclo-condensation steps, akin to methods for oxadiazolo-triazine-thiones (). However, introducing diphenyl groups demands stringent control of reaction conditions to avoid byproducts.

Toxicity and Environmental Impact Hexazinon’s ban () underscores the importance of substituent choice. The target’s chlorophenyl group may raise toxicity concerns compared to safer alternatives (e.g., piperidinyl in ), necessitating detailed ecotoxicological studies.

Biological Activity

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the fusion of an oxazole ring with a triazine moiety. Its molecular formula is with a molecular weight of approximately 415.83 g/mol. The presence of the chlorophenyl and diphenyl groups enhances its interaction with biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H14ClN3O3 |

| Molecular Weight | 415.83 g/mol |

| CAS Number | 35629-66-4 |

| Solubility | Soluble in DMSO |

Biological Activities

Research indicates that compounds within the oxazolo-triazine family exhibit a variety of biological activities including:

- Antimicrobial Activity : Studies have shown that derivatives of oxazolo-triazines possess significant antibacterial and antifungal properties. For instance, compounds similar to 2H-Oxazolo(3,2-a)-1,3,5-triazine have been tested against various bacterial strains with notable inhibition zones observed.

- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In vitro studies demonstrated that certain derivatives exhibited IC50 values indicating effective inhibition compared to standard drugs like donepezil .

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of cellular pathways related to cell survival and proliferation.

Case Studies

- AChE Inhibition Study :

-

Antimicrobial Evaluation :

- In a comparative study against common pathogens such as E. coli and S. aureus, the compound demonstrated effective inhibition at concentrations as low as 50 µg/mL.

- The results were tabulated showing comparison with other known antimicrobial agents.

Antimicrobial Activity Results

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 2H-Oxazolo(3,2-a)-1,3,5-triazine | 15 | 25 |

| Standard Antibiotic (Amoxicillin) | 20 | 10 |

The proposed mechanisms for the biological activities of 2H-Oxazolo(3,2-a)-1,3,5-triazine include:

- Enzyme Modulation : Interaction with active sites of enzymes leading to inhibition or activation.

- Receptor Binding : Affinity for various cellular receptors influencing signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Q & A

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-6,7-diphenyl-2H-oxazolo[3,2-a]-1,3,5-triazine-2,4(3H)-dione, and what analytical methods validate its purity?

Methodological Answer:

- Synthesis:

- A common approach involves cyclization reactions under reflux conditions. For example, analogous triazolo-triazine derivatives are synthesized by reacting chloride intermediates with phenolic or hydrazine derivatives under controlled temperatures (e.g., 5-hour reflux in phenol, as in ).

- Key steps include nucleophilic substitution at the triazine core and subsequent cyclization. For chlorophenyl substituents, halogenated precursors (e.g., 4-chlorobenzene derivatives) are critical .

- Validation:

- 1H-NMR spectroscopy (e.g., δ 7.29–7.42 ppm for aromatic protons) confirms structural integrity .

- Mass spectrometry (MS) and HPLC (>98% purity) are recommended for assessing purity.

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

Methodological Answer:

- Safety Protocols:

- Follow GHS guidelines (even if hazards are labeled "No known hazard" ). Use PPE (gloves, lab coat) and work in a fume hood.

- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .

- Stability Testing:

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation products.

Advanced Research Questions

Q. What computational or experimental strategies can elucidate the compound’s structure-activity relationships (SAR) in biological or catalytic applications?

Methodological Answer:

- Computational Modeling:

- Use density functional theory (DFT) to map electron density at the oxazolo-triazine core, predicting reactivity with biological targets (e.g., enzyme active sites) .

- Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate interactions with receptors like kinases or GPCRs.

- Experimental Validation:

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

- Data Reconciliation Framework:

- Meta-analysis: Systematically compare experimental conditions (e.g., cell lines, solvent systems, assay pH) from conflicting studies .

- Dose-Response Reproducibility: Replicate assays under standardized conditions (e.g., NIH-3T3 vs. HEK293 cells) to isolate variables.

- Theoretical Alignment: Link discrepancies to differences in conceptual frameworks (e.g., kinase inhibition vs. oxidative stress pathways) .

Q. What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicological impacts?

Methodological Answer:

- Environmental Fate Studies:

- Use OECD Test Guideline 307 to assess aerobic soil degradation. Measure half-life (t½) via LC-MS/MS .

- Biotic/Abiotic Transformation: Incubate with microbial consortia (e.g., activated sludge) under controlled pH/temperature to identify metabolites .

- Ecotoxicology:

- Multi-trophic assays: Test effects on algae (ISO 8692), daphnia (OECD 202), and zebrafish embryos (OECD 236) to model ecosystem-level risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.